Colistin Sulfate

Antimicrobial resistance Polymyxin pharmacodynamics Microbial eradication

Colistin Sulfate (CAS 1264-72-8), also known as Polymyxin E sulfate, is a complex mixture of cyclic polypeptide antibiotics produced by Bacillus polymyxa, with colistin A (polymyxin E1) and colistin B (polymyxin E2) as the major components. It is a cationic, water-soluble powder that exerts its bactericidal effect by binding to lipid A of lipopolysaccharides (LPS) on the outer membrane of Gram-negative bacteria, displacing essential divalent cations (Mg2+ and Ca2+) and causing membrane permeabilization and cell death.

Molecular Formula C105H206N32O32S2
Molecular Weight 2493.1 g/mol
CAS No. 1264-72-8
Cat. No. B1663517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameColistin Sulfate
CAS1264-72-8
Molecular FormulaC105H206N32O32S2
Molecular Weight2493.1 g/mol
Structural Identifiers
SMILESCCC(C)CCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O
InChIInChI=1S/C53H102N16O12.C52H100N16O12.2H2O4S/c1-9-31(6)12-10-11-13-43(72)61-35(15-21-55)46(74)68-42(32(7)70)28-60-34(14-20-54)45(73)65-39-19-25-59-53(81)44(33(8)71)69-50(78)38(18-24-58)63-47(75)36(16-22-56)64-51(79)40(26-29(2)3)67-52(80)41(27-30(4)5)66-48(76)37(17-23-57)62-49(39)77;1-28(2)11-9-10-12-42(71)60-34(14-20-54)45(73)67-41(31(7)69)27-59-33(13-19-53)44(72)64-38-18-24-58-52(80)43(32(8)70)68-49(77)37(17-23-57)62-46(74)35(15-21-55)63-50(78)39(25-29(3)4)66-51(79)40(26-30(5)6)65-47(75)36(16-22-56)61-48(38)76;2*1-5(2,3)4/h29-42,44,60,70-71H,9-28,54-58H2,1-8H3,(H,59,81)(H,61,72)(H,62,77)(H,63,75)(H,64,79)(H,65,73)(H,66,76)(H,67,80)(H,68,74)(H,69,78);28-41,43,59,69-70H,9-27,53-57H2,1-8H3,(H,58,80)(H,60,71)(H,61,76)(H,62,74)(H,63,78)(H,64,72)(H,65,75)(H,66,79)(H,67,73)(H,68,77);2*(H2,1,2,3,4)/t31?,32-,33-,34+,35+,36+,37+,38+,39+,40+,41-,42+,44+;31-,32-,33+,34+,35+,36+,37+,38+,39+,40-,41+,43+;;/m11../s1
InChIKeyZESIAEVDVPWEKB-ORCFLVBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityWHITE TO SLIGHTLY YELLOW FINE POWDER;  ODORLESS;  FREELY SOL IN WATER;  SLIGHTLY SOL IN METHANOL;  INSOL IN ACETONE, ETHER;  SOLN MORE STABLE @ ACID THAN ALKALINE PH /COLISTIN SULFATE/
2.38e-01 g/L

Colistin Sulfate (CAS 1264-72-8) for Research and Industrial Applications: Baseline Characterization and Procurement Considerations


Colistin Sulfate (CAS 1264-72-8), also known as Polymyxin E sulfate, is a complex mixture of cyclic polypeptide antibiotics produced by Bacillus polymyxa, with colistin A (polymyxin E1) and colistin B (polymyxin E2) as the major components . It is a cationic, water-soluble powder that exerts its bactericidal effect by binding to lipid A of lipopolysaccharides (LPS) on the outer membrane of Gram-negative bacteria, displacing essential divalent cations (Mg2+ and Ca2+) and causing membrane permeabilization and cell death . As a last-line therapeutic agent against multidrug-resistant (MDR) Gram-negative pathogens, including carbapenem-resistant Acinetobacter baumannii (CRAB) and Pseudomonas aeruginosa, Colistin Sulfate is available in research and pharmaceutical grades with defined purity specifications and antibiotic titer .

Why Generic Substitution of Colistin Sulfate with Other Polymyxins or Analogs Fails: A Risk Assessment for Research and Procurement


Despite sharing a common mechanism of action and similar in vitro potency spectra with Polymyxin B Sulfate (PBS), Colistin Sulfate cannot be generically substituted due to clinically and analytically significant differences in efficacy, safety profiles, and product composition. Studies demonstrate that while both are last-line polymyxins, Colistin Sulfate exhibits superior microbial clearance rates in certain patient populations [1] and a reduced incidence of severe (Stage 3) acute kidney injury compared to PBS [2]. Furthermore, substitution with the prodrug Colistimethate Sodium (CMS) is not equivalent; CMS is an inactive precursor requiring in vivo hydrolysis to active colistin, introducing pharmacokinetic variability and a documented risk of pre-administration hydrolysis to the more toxic active form, which can compromise safety and experimental reproducibility [3]. The complex, multi-component nature of Colistin Sulfate, with defined ratios of major components Colistin A and B, further underscores that different formulations and salts are not interchangeable and require rigorous analytical control for consistent research outcomes .

Quantitative Differentiation of Colistin Sulfate (CAS 1264-72-8): A Comparative Evidence Guide for Scientific Selection


Superior Microbial Clearance of Colistin Sulfate versus Polymyxin B Sulfate in CR-GNB Infections

In a retrospective study of 104 critically ill patients with carbapenem-resistant Gram-negative bacteria (CR-GNB) infections, Colistin Sulfate (CS) demonstrated significantly higher microbial clearance compared to Polymyxin B Sulfate (PBS). The superior clearance was observed despite both drugs showing similar in vitro susceptibility profiles [1].

Antimicrobial resistance Polymyxin pharmacodynamics Microbial eradication

Reduced Incidence of Severe Nephrotoxicity with Colistin Sulfate Compared to Polymyxin B Sulfate

A real-world retrospective study of 180 critically ill patients (100 PBS, 80 CS) found that while overall acute kidney injury (AKI) incidence was similar between the two polymyxins, the incidence of severe, Stage 3 AKI was significantly higher in patients treated with Polymyxin B Sulfate compared to those treated with Colistin Sulfate [1].

Nephrotoxicity Polymyxin safety Acute kidney injury

Absence of Dermal Toxicity with Colistin Sulfate Compared to Polymyxin B Sulfate

In a propensity score-matched study of 190 ICU patients with CRAB-induced nosocomial pneumonia, treatment with Polymyxin B Sulfate was associated with a significant incidence of dermal toxicity, whereas no cases of dermal toxicity were observed in the Colistin Sulfate cohort [1].

Dermal toxicity Adverse drug reactions Polymyxin safety profile

High Aqueous Solubility of Colistin Sulfate Enabling Flexible Formulation Development

Colistin Sulfate exhibits high solubility in water, which is a critical parameter for in vitro assay preparation and formulation development. Vendor data indicates solubility of ≥30 mg/mL in water, with one source reporting solubility up to 560 mg/mL (399.82 mM) . This high solubility contrasts with its insolubility in common organic solvents like DMSO and ethanol .

Solubility Formulation science In vitro assays

Enhanced Aqueous Stability of Colistin Sulfate Relative to its Prodrug Colistimethate Sodium

Colistin Sulfate demonstrates superior stability in aqueous solution compared to its clinically used prodrug, Colistimethate Sodium (CMS). A study evaluating the stability of CMS found that it hydrolyzes to the active (and more toxic) colistin base over time. For instance, when reconstituted and diluted for infusion, CMS formed up to <4% colistin after 48 hours at 25°C. In contrast, Colistin Sulfate itself was found to be stable in water for up to 60 days at 4°C and 120 hours at 37°C [1][2].

Drug stability Hydrolysis Pharmaceutical analysis

High Purity and Defined Potency of Colistin Sulfate for Reproducible Research

For research applications requiring precise dosing and reproducible results, Colistin Sulfate is available with high purity and defined potency. Suppliers offer product grades with purity >97% by HPLC and an antibiotic titer of ≥ 19,000 units/mg . This level of characterization is essential for studies where accurate quantification of active compound is critical, contrasting with less-defined or lower-purity preparations of other polymyxin salts.

Analytical chemistry Quality control Antibiotic standardization

Optimal Application Scenarios for Colistin Sulfate (CAS 1264-72-8) Based on Quantitative Differentiation


In Vivo Models of Carbapenem-Resistant Gram-Negative (CR-GNB) Infections

Given its demonstrated superior microbial clearance rate (57.1% vs. 30.8% for PBS, p=0.022) in clinical CR-GNB infections, Colistin Sulfate is the preferred agent for establishing in vivo infection models where robust bacterial eradication is the primary experimental endpoint [1]. This differential efficacy, observed despite similar in vitro MICs, suggests that Colistin Sulfate may have favorable pharmacokinetic or pharmacodynamic properties that translate to enhanced in vivo activity, making it a more potent tool for studying treatment regimens against MDR pathogens. Researchers investigating novel combination therapies or evaluating the efficacy of new antimicrobial adjuvants should prioritize Colistin Sulfate to model the most effective polymyxin backbone for their studies.

Longitudinal Toxicity and Safety Pharmacology Studies

Colistin Sulfate's significantly lower incidence of severe (Stage 3) acute kidney injury compared to Polymyxin B Sulfate [2], combined with its complete absence of dermal toxicity (0% vs. 18.9% for PBS, p<0.05) [3], makes it the optimal choice for longitudinal in vivo toxicity and safety pharmacology studies. In experiments where minimizing confounding toxicities is critical—such as in long-term dosing regimens or when assessing the safety profile of a new drug candidate in combination with a polymyxin—Colistin Sulfate provides a cleaner safety baseline. This allows for more sensitive detection of toxicity signals arising from the test article rather than from the background polymyxin therapy.

Formulation Development of Aqueous-Based Topical or Oral Suspensions

The combination of high aqueous solubility (≥30 mg/mL, up to 560 mg/mL) and superior aqueous stability (stable in water for 60 days at 4°C) [4] positions Colistin Sulfate as the prime candidate for developing novel aqueous-based formulations, including topical creams, oral suspensions, or nebulized solutions. Its stability profile simplifies the manufacturing and storage of stock solutions, while its high solubility allows for a wide therapeutic window in formulation. This is particularly advantageous over the prodrug Colistimethate Sodium (CMS), which is prone to time- and temperature-dependent hydrolysis to the more toxic active form, complicating formulation stability and shelf-life [4]. Researchers and industrial formulators can leverage Colistin Sulfate's physicochemical properties to create robust, stable, and well-characterized drug products.

Standardization of Antimicrobial Susceptibility Testing (AST) and Research Assays

For research laboratories requiring a reliable and reproducible standard for antimicrobial susceptibility testing (AST) or in vitro assays, high-purity Colistin Sulfate (>97% purity; ≥19,000 u/mg potency) is the superior choice. The use of a well-characterized compound with a defined potency minimizes variability in MIC determinations and other concentration-dependent assays, thereby enhancing data quality and inter-laboratory comparability. This is a distinct advantage over using lower-purity polymyxin preparations or the unstable prodrug CMS, whose activity is dependent on variable and unpredictable in vitro or in vivo conversion rates. Colistin Sulfate's stability and purity ensure that the concentration tested is the actual concentration delivered, which is fundamental for generating robust and actionable research data.

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